![molecular formula C13H25BClNO2 B13560124 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13560124.png)
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[3.4]octane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[34]octane hydrochloride is a complex organic compound that features a boron-containing dioxaborolane ring and an azaspiro structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[3One common method includes the reaction of pinacolborane with a suitable precursor under palladium-catalyzed conditions . The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[3.4]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced under specific conditions to yield different boron-containing products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce various aryl or alkyl derivatives.
科学的研究の応用
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[3.4]octane hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
作用機序
The mechanism of action of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[3.4]octane hydrochloride involves its ability to form stable complexes with various substrates. The boron center can interact with nucleophiles, facilitating various chemical transformations. In medicinal applications, the compound may target specific molecular pathways, although detailed studies are required to elucidate these mechanisms fully .
類似化合物との比較
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar reactions.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boron-containing compound with different substituents.
Phenylboronic acid pinacol ester: Used in organic synthesis and has similar reactivity.
Uniqueness
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[3.4]octane hydrochloride is unique due to its azaspiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and stability are required.
特性
分子式 |
C13H25BClNO2 |
|---|---|
分子量 |
273.61 g/mol |
IUPAC名 |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[3.4]octane;hydrochloride |
InChI |
InChI=1S/C13H24BNO2.ClH/c1-11(2)12(3,4)17-14(16-11)10-8-15-9-13(10)6-5-7-13;/h10,15H,5-9H2,1-4H3;1H |
InChIキー |
BCLXVHJIPCSBQJ-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CNCC23CCC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


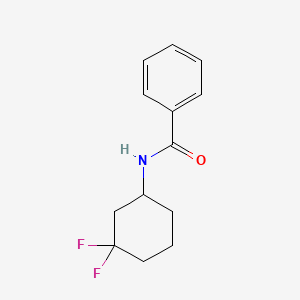
![(2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13560049.png)
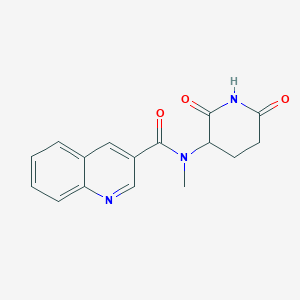
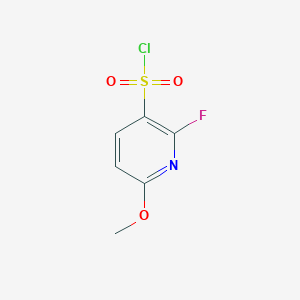
![1-[1-(3-Fluoro-4-methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13560060.png)
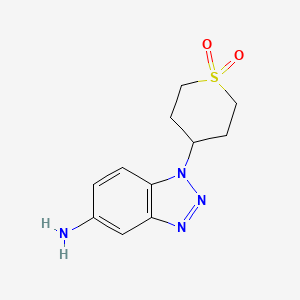
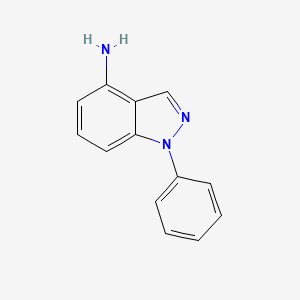
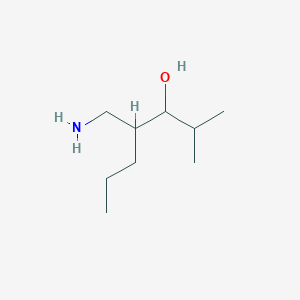
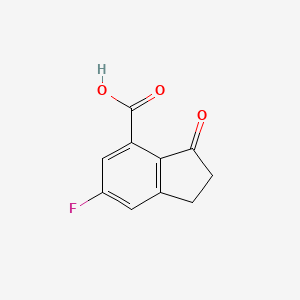
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(hydroxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13560088.png)
![2-Amino-8-chloro[1,2,4]triazolo[1,5-a]pyridine-6-methanol](/img/structure/B13560092.png)
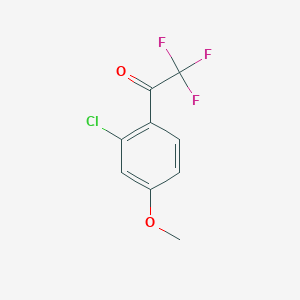
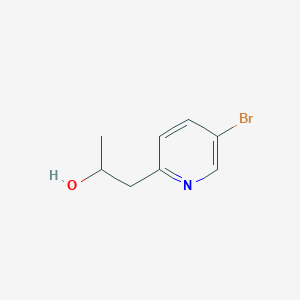
![[3-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methanol](/img/structure/B13560123.png)
